![molecular formula C18H26O3 B15160533 2-[1-(3-Hydroxypropoxy)cyclohexyl]-1-phenylpropan-1-one CAS No. 652146-17-3](/img/structure/B15160533.png)
2-[1-(3-Hydroxypropoxy)cyclohexyl]-1-phenylpropan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[1-(3-Hydroxypropoxy)cyclohexyl]-1-phenylpropan-1-one is a chemical compound with the molecular formula C18H26O3. It is known for its unique structure, which includes a cyclohexyl ring, a phenyl group, and a hydroxypropoxy side chain. This compound has various applications in scientific research and industry due to its distinct chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(3-Hydroxypropoxy)cyclohexyl]-1-phenylpropan-1-one typically involves multiple steps. One common method includes the following steps:
Formation of the cyclohexyl ring: This can be achieved through a cyclization reaction involving appropriate precursors.
Attachment of the phenyl group: This step often involves a Friedel-Crafts alkylation reaction, where a phenyl group is introduced to the cyclohexyl ring.
Introduction of the hydroxypropoxy side chain: This can be done through an etherification reaction, where a hydroxypropyl group is attached to the cyclohexyl ring.
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Análisis De Reacciones Químicas
Types of Reactions
2-[1-(3-Hydroxypropoxy)cyclohexyl]-1-phenylpropan-1-one can undergo various chemical reactions, including:
Oxidation: The hydroxypropoxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The phenyl group or the hydroxypropoxy side chain can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.
Aplicaciones Científicas De Investigación
2-[1-(3-Hydroxypropoxy)cyclohexyl]-1-phenylpropan-1-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-[1-(3-Hydroxypropoxy)cyclohexyl]-1-phenylpropan-1-one involves its interaction with specific molecular targets and pathways. The hydroxypropoxy group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity. The phenyl group can also contribute to the compound’s overall stability and reactivity.
Comparación Con Compuestos Similares
Similar Compounds
1-Hydroxycyclohexyl phenyl ketone: This compound has a similar structure but lacks the hydroxypropoxy side chain.
Cyclohexyl phenyl ketone: This compound also has a cyclohexyl ring and a phenyl group but does not have the hydroxypropoxy group.
Uniqueness
2-[1-(3-Hydroxypropoxy)cyclohexyl]-1-phenylpropan-1-one is unique due to the presence of the hydroxypropoxy side chain, which imparts distinct chemical properties and reactivity. This makes it valuable in various applications where specific interactions and reactivity are required.
Propiedades
Número CAS |
652146-17-3 |
|---|---|
Fórmula molecular |
C18H26O3 |
Peso molecular |
290.4 g/mol |
Nombre IUPAC |
2-[1-(3-hydroxypropoxy)cyclohexyl]-1-phenylpropan-1-one |
InChI |
InChI=1S/C18H26O3/c1-15(17(20)16-9-4-2-5-10-16)18(21-14-8-13-19)11-6-3-7-12-18/h2,4-5,9-10,15,19H,3,6-8,11-14H2,1H3 |
Clave InChI |
OLUAQBNIBYQGED-UHFFFAOYSA-N |
SMILES canónico |
CC(C(=O)C1=CC=CC=C1)C2(CCCCC2)OCCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1H-Benzimidazole, 2-[(octahydro-1H-1,4,7-triazonin-1-yl)methyl]-](/img/structure/B15160455.png)
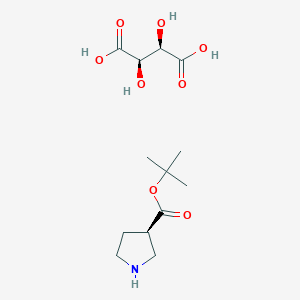
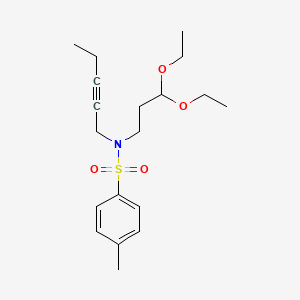
![4-Azido-1-phenyl-1H-pyrazolo[3,4-B]quinolin-3-amine](/img/structure/B15160476.png)
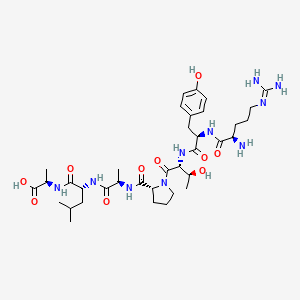
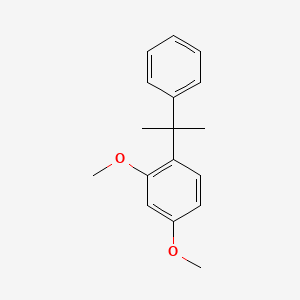
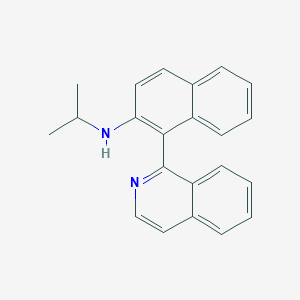
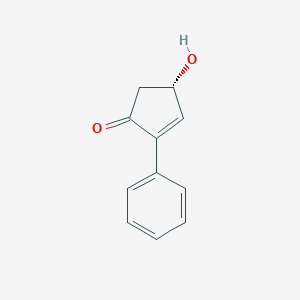
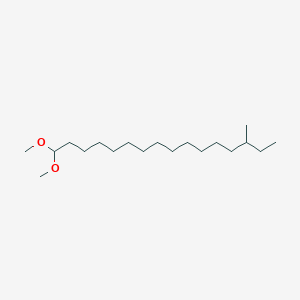

boranyl](/img/structure/B15160523.png)
![Benzoic acid, 3-[3-[4-(difluoromethoxy)phenyl]-2-oxo-1-imidazolidinyl]-](/img/structure/B15160525.png)
![Acetic acid, 2-chloro-, hexahydro-2-oxo-3,5-methano-2H-cyclopenta[b]furan-6-yl ester](/img/structure/B15160532.png)
![4-[6-(Dodecylsulfanyl)-1,3-benzothiazol-2(3H)-ylidene]cyclohexa-2,5-dien-1-one](/img/structure/B15160534.png)
